

# A Comprehensive Technical Guide to 5-Fluoro-2-methyl-3-nitrobenzoic Acid

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## Compound of Interest

**Compound Name:** 5-Fluoro-2-methyl-3-nitrobenzoic acid

**Cat. No.:** B1341862

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Fluoro-2-methyl-3-nitrobenzoic acid**, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, experimental protocols for its synthesis, and its significant applications in drug development, particularly in the synthesis of targeted cancer therapies.

## Core Chemical and Physical Properties

**5-Fluoro-2-methyl-3-nitrobenzoic acid**, with the CAS number 850462-64-5, is a substituted aromatic carboxylic acid.<sup>[1][2][3]</sup> While specific experimental data for the melting point and solubility of the acid are not readily available in public literature, the properties of its closely related methyl ester, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0), offer valuable insights. It is anticipated that the carboxylic acid will exhibit a higher melting point and different solubility profile due to intermolecular hydrogen bonding.

Table 1: Physicochemical Data

Property	Value	Source
CAS Number	850462-64-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	199.14 g/mol	<a href="#">[2]</a>
Appearance	Yellow solid (as crude product)	
Solubility (of Methyl Ester)	Slightly soluble in water; Soluble in dimethyl sulfoxide (DMSO) and acetone. <a href="#">[4]</a>	

## Synthesis and Experimental Protocols

The primary route for the synthesis of **5-Fluoro-2-methyl-3-nitrobenzoic acid** is through the electrophilic nitration of 5-fluoro-2-methylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH<sub>3</sub>) is an ortho, para-director, while the carboxylic acid group (-COOH) is a meta-director. The fluorine atom (-F) is an ortho, para-director but is deactivating. The resulting substitution pattern is a product of the interplay of these electronic effects.

### Protocol 1: Standard Nitration using Nitric Acid and Sulfuric Acid

This method involves the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.

Methodology:

- To a solution of concentrated sulfuric acid (e.g., 700 mL), 5-fluoro-2-methylbenzoic acid (e.g., 80 g, 520 mmol) is added portionwise at a controlled temperature of -5 to 0°C.[\[4\]](#)
- A pre-cooled mixture of concentrated nitric acid (e.g., 60.4 g, 624 mmol) in concentrated sulfuric acid (e.g., 60 mL) is then added dropwise to the reaction mixture, maintaining the temperature between -5 and 0°C over approximately 1.5 hours.[\[4\]](#)

- The mixture is stirred at this temperature for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as petroleum ether:ethyl acetate (1:1).[4]
- Upon completion, the reaction mixture is poured into crushed ice with vigorous stirring to precipitate the product.[4]
- The crude **5-fluoro-2-methyl-3-nitrobenzoic acid** is collected by filtration. For further use or purification, the precipitate can be dissolved in ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.[4]

## Protocol 2: High-Yield Synthesis using Fuming Nitric Acid and Oleum

An improved method that results in higher yield and purity utilizes fuming nitric acid and oleum. This procedure minimizes the formation of undesired dinitro derivatives.

### Methodology:

- A feed of 5-fluoro-2-methylbenzoic acid is dissolved in a mixture of concentrated sulfuric acid and oleum.
- A separate feed of fuming nitric acid, concentrated sulfuric acid, and oleum is prepared.
- The two feeds are mixed in a suitable reactor, such as a continuous flow reactor, at a controlled temperature (e.g., 0°C).
- After the reaction is complete (which can be monitored by HPLC), the mixture is worked up as in Protocol 1 to yield a colorless product with low levels of dinitro impurities.

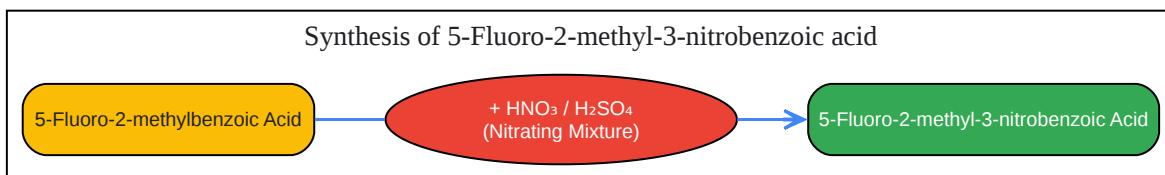
## Applications in Drug Development

The primary and most significant application of **5-fluoro-2-methyl-3-nitrobenzoic acid** is as a key starting material in the synthesis of Rucaparib. Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors are a class of targeted cancer therapies effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

Typically, **5-fluoro-2-methyl-3-nitrobenzoic acid** is first converted to its methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate. This ester then undergoes a series of reactions to construct the complex tricyclic structure of Rucaparib.

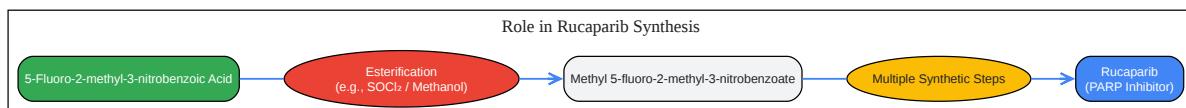
## Visualization of Synthesis and Application

The following diagrams illustrate the synthesis of **5-fluoro-2-methyl-3-nitrobenzoic acid** and its subsequent role in the synthesis of Rucaparib.



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Caption: Synthesis of **5-Fluoro-2-methyl-3-nitrobenzoic acid**.



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Caption: Pathway from the acid to the drug Rucaparib.

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## References

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